molecular formula C25H25ClN4O2S2 B560372 Pirinixic Acid Aminothiazole

Pirinixic Acid Aminothiazole

Cat. No.: B560372
M. Wt: 513.1 g/mol
InChI Key: BADFIDKPYNKNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirinixic acid aminothiazole is a compound that combines the structural features of pirinixic acid and aminothiazole. Pirinixic acid is known for its role as a peroxisome proliferator-activated receptor alpha agonist, while aminothiazole is a versatile scaffold in medicinal chemistry with various biological activities. The combination of these two moieties results in a compound with potential therapeutic applications, particularly in the fields of inflammation and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pirinixic acid aminothiazole typically involves the condensation of a halogenated ketone with a thioamide, followed by cyclization to form the aminothiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The process can be optimized by using polymer-supported catalysts to improve yields and simplify product isolation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and solid-supported catalysts can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Pirinixic acid aminothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Pirinixic acid aminothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pirinixic acid aminothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Pirinixic acid aminothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual inhibitory action on mPGES-1 and 5-LO, combined with its PPARα agonist activity, making it a promising candidate for treating inflammatory diseases and cancer .

Biological Activity

Pirinixic Acid Aminothiazole is a compound that has garnered attention due to its dual inhibitory effects on key enzymes involved in the inflammatory response. Specifically, it targets 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) , both of which play significant roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

This compound acts primarily by inhibiting the activities of 5-LO and mPGES-1, which are critical in the synthesis of leukotrienes and prostaglandin E2 (PGE2), respectively. The compound exhibits high potency with IC50 values of approximately 0.3 μM for 5-LO and 0.4 μM for mPGES-1 in cell-free assays, and an even lower IC50 value of 0.2 μM in cell-based assays for 5-LO inhibition .

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-inflammatory effects. In a mouse model of zymosan-induced peritonitis, administration of the compound at a dosage of 10 mg/kg resulted in:

  • A 57% reduction in vascular permeability.
  • A 45% decrease in neutrophil infiltration.
  • An 84% reduction in cysteinyl leukotrienes (cysLTs) levels.
  • A 46% decrease in PGE2 levels .

These findings suggest that this compound effectively reduces both leukotriene and PGE2 synthesis, highlighting its potential as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTarget EnzymeIC50 (μM)Effectiveness (In Vivo)
This compound5-LO0.3Significant reduction in inflammation
mPGES-10.4Significant reduction in inflammation
LP105 (Pirinixic Acid Derivative)5-LO1.5Reduced vascular remodeling
COX-1/COX-2~5–8Moderate anti-inflammatory effects

Case Studies and Research Findings

  • Case Study on Inflammation : In a study focusing on murine models, this compound was shown to significantly inhibit the activity of 5-LO, leading to reduced levels of inflammatory markers associated with conditions like aortic aneurysms . The compound not only inhibited 5-LO but also modulated other pathways related to vascular health.
  • Cancer Research Implications : The dual inhibition mechanism of this compound is being explored for its potential application in cancer therapy. By reducing the synthesis of inflammatory mediators that can promote tumor growth and metastasis, this compound could serve as a valuable addition to cancer treatment regimens .
  • Metabolism Studies : Research indicates that derivatives of Pirinixic Acid, including those featuring aminothiazole moieties, exhibit improved bioactivity and potency. These derivatives have been rationally designed to enhance their pharmacokinetic profiles while maintaining their dual inhibitory functions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the PPARα/γ dual agonism of Pirinixic Acid Aminothiazole derivatives?

To evaluate PPAR subtype activation, employ luciferase reporter assays in transfected HEK293 or COS-7 cells, using constructs with PPAR response elements (PPREs) linked to a luciferase gene. Dose-response curves (0.1–100 μM) can quantify EC50 values. Competitive binding assays with radiolabeled ligands (e.g., ³H³H GW7647 for PPARα) and transcriptional activation profiling (e.g., RT-qPCR of target genes like ACOX1 or CD36) validate specificity .

Q. Which in vitro and in vivo models are commonly used to study the metabolic effects of this compound?

In vitro: Primary hepatocytes or HepG2 cells for lipid metabolism studies; RAW264.7 monocytes for anti-inflammatory assays (e.g., 5-LOX inhibition). In vivo: ApoE⁻/⁻ mice with angiotensin II-induced aortic aneurysms to assess vascular remodeling, or diet-induced obesity models for metabolic syndrome .

Q. How do structural modifications (e.g., α-hexyl substitution) enhance the dual PPARα/γ activity of Pirinixic Acid derivatives?

Adding aliphatic chains at the α-position increases lipophilicity, improving ligand-receptor binding. Docking studies suggest these substitutions stabilize interactions with PPARα’s hydrophobic pocket (e.g., helix 3 and β-sheet regions) while maintaining PPARγ affinity. For example, α-hexyl derivatives show EC50 values ≤1 μM for both subtypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in IC50 values of Pirinixic Acid derivatives across different cancer cell lines?

Conduct ABCB1 substrate specificity assays (e.g., calcein-AM efflux inhibition) to determine if transport mechanisms underlie variability. Pair cytotoxicity assays (MTT/CCK-8) with ABCB1 expression profiling (Western blot) to correlate resistance phenotypes. Use isogenic cell lines with/without ABCB1 overexpression for validation .

Q. What strategies optimize enantiomer-specific PPAR activation in chiral Pirinixic Acid derivatives?

Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Test activation using PPAR subtype-specific reporter assays and molecular dynamics simulations. For example, (R)-enantiomers of biphenylic derivatives exhibit 10-fold higher PPARα affinity than (S)-forms due to better helix 12 stabilization .

Q. Why do some Pirinixic Acid derivatives show discordant in vitro vs. in vivo efficacy in metabolic disease models?

Evaluate pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using LC-MS/MS. Assess metabolite activity (e.g., hydroxylated or glucuronidated forms) via hepatic microsome incubations. Consider species-specific PPAR binding affinities; murine PPARα EC50 is 0.63 μM vs. 5.0 μM for human .

Q. How can synergistic effects between Pirinixic Acid derivatives and other PPAR modulators be systematically investigated?

Use combination index (CI) analysis (Chou-Talalay method) in cells co-treated with fixed-ratio drug pairs. Transcriptomic profiling (RNA-seq) identifies pathways enhanced by synergy, such as fatty acid oxidation or inflammation resolution. Validate in zebrafish models for rapid lipid metabolism phenotyping .

Q. Methodological Recommendations

  • Data Contradictions : Perform meta-analysis of EC50/IC50 values across studies, adjusting for assay conditions (e.g., serum concentration, cell passage number) .
  • Structural Optimization : Use QSAR models to predict PPAR binding scores based on substituent electronegativity and steric bulk .
  • In Vivo Translation : Monitor plasma 15-HETE and 14,15-EET levels via LC-MS/MS to confirm target engagement in disease models .

Properties

IUPAC Name

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFIDKPYNKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirinixic Acid Aminothiazole
Reactant of Route 2
Pirinixic Acid Aminothiazole
Reactant of Route 3
Pirinixic Acid Aminothiazole
Reactant of Route 4
Reactant of Route 4
Pirinixic Acid Aminothiazole
Reactant of Route 5
Pirinixic Acid Aminothiazole
Reactant of Route 6
Pirinixic Acid Aminothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.